molecular formula C16H16O B14488193 (4-Ethylphenyl)(4-methylphenyl)methanone CAS No. 64357-46-6

(4-Ethylphenyl)(4-methylphenyl)methanone

Cat. No.: B14488193
CAS No.: 64357-46-6
M. Wt: 224.30 g/mol
InChI Key: VZUYIGUVLGEBNC-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(4-methylphenyl)methanone is a diaryl ketone with two substituted aromatic rings: a 4-ethylphenyl group and a 4-methylphenyl group. This compound belongs to the benzophenone family, where the ketone functional group bridges two aryl moieties. The ethyl and methyl substituents at the para positions influence its electronic, steric, and physicochemical properties.

Properties

CAS No.

64357-46-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(4-ethylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O/c1-3-13-6-10-15(11-7-13)16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3

InChI Key

VZUYIGUVLGEBNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-Ethylbenzoyl chloride and 4-methylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction yields this compound as the primary product after purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Scientific Research Applications

(4-Ethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The carbonyl group (C=O) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following diaryl ketones share structural similarities with the target compound, differing primarily in substituent type, position, or additional functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
(4-Methylphenyl)(phenyl)methanone C₁₄H₁₂O 196.24 4-methylphenyl, phenyl Melting point: ~72°C; used in polymer and UV stabilizer synthesis
(4-Methoxyphenyl)(4-methylphenyl)methanone C₁₅H₁₄O₂ 226.27 4-methoxyphenyl, 4-methylphenyl logP: 3.82; polar surface area: 21.25 Ų; potential pharmaceutical intermediate
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone C₁₅H₁₃ClO 244.72 4-chloro-2-methylphenyl, 4-methylphenyl Higher molecular weight due to chlorine substituent; reactivity in cross-coupling reactions
(4'-Ethyl[1,1'-biphenyl]-4-yl)phenylmethanone C₂₁H₁₈O 286.14 Biphenyl core with 4-ethyl and phenyl groups Enhanced conjugation; applications in liquid crystals or OLEDs

Physicochemical Properties

  • Electron-Donating Effects : The 4-ethyl and 4-methyl groups are electron-donating via inductive (+I) effects, increasing electron density on the aromatic rings. This contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃), which reduce reactivity in electrophilic substitution .
  • logP and Solubility: Compared to (4-methoxyphenyl)(4-methylphenyl)methanone (logP = 3.82), the target compound likely has a higher logP due to the hydrophobic ethyl group, reducing aqueous solubility .
  • Crystal Packing: Substituents influence dihedral angles between aromatic rings. For example, (4-methoxyphenyl)(2-methylphenyl)methanone exhibits a dihedral angle of 56.34° between rings, affecting solid-state interactions .

Biological Activity

(4-Ethylphenyl)(4-methylphenyl)methanone, also known as benzophenone derivatives, is a compound of interest due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H14O(Molecular Formula)\text{C}_{15}\text{H}_{14}\text{O}\quad (\text{Molecular Formula})

This compound features two aromatic rings, which are often associated with various biological activities.

Antioxidant Activity

Research has demonstrated that benzophenone derivatives exhibit significant antioxidant properties. A study reported that certain derivatives showed DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant. The antioxidant activity was attributed to the ability of these compounds to donate hydrogen atoms, effectively neutralizing free radicals .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound62.5
Ascorbic Acid58.0
Other Benzophenone DerivativesVaries

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a study utilizing MTT assays indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Study: MTT Assay Results

  • Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
  • IC50 Values :
    • U-87: 45 µM
    • MDA-MB-231: 55 µM

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of functional groups in the molecule enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Hydrogen atom donation neutralizes free radicals.
  • Anticancer Mechanism : Inhibition of tubulin polymerization disrupts mitotic processes.
  • Antimicrobial Mechanism : Alteration of microbial membrane integrity leads to cell lysis.

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